molecular formula C9H11N3 B1361732 (7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 880361-79-5

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No. B1361732
M. Wt: 161.2 g/mol
InChI Key: OCJZOMBNZMSCBX-UHFFFAOYSA-N
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Description

“(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine” is a unique chemical compound. Its empirical formula is C8H18N2 and it has a molecular weight of 142.24 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound’s SMILES string is NCC1=CN2C (C=C ©C=C2)=N1 . This notation represents the structure of the molecule in a linear textual form. The InChI key for the compound is OCJZOMBNZMSCBX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 142.24 . It is sold in solid form . The IUPAC name for the compound is (7-methylimidazo [1,2-a]pyridin-2-yl)methanamine .

Scientific Research Applications

Catalysis and Synthesis

  • Pd(II) complexes using a ligand derived from (pyridin-2-yl)methanamine have shown excellent catalytic activity in the Suzuki-Miyaura reaction, which is significant in the field of organic synthesis (Shukla et al., 2021).

Antimicrobial Applications

  • Novel imidazo-[1,2-a]pyridine derivatives synthesized using a variant of this compound have exhibited significant antimicrobial properties against various bacterial and fungal strains, suggesting their potential as new antimicrobial agents (Desai et al., 2012).

Antiulcer and Anticonvulsant Properties

  • Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which include this compound's derivatives, have shown promise as histamine H2-receptor antagonists with potential antiulcer activities (Katsura et al., 1992).
  • Additionally, some derivatives have demonstrated anticonvulsant properties, indicating potential applications in the treatment of seizure disorders (Cesur & Cesur, 1994).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes featuring (pyridin-2-yl)methanamine have shown remarkable photocytotoxic properties in red light and have been used for cellular imaging, highlighting their potential in medical diagnostics and therapy (Basu et al., 2014).

Anticancer Research

  • Selenylated imidazo[1,2-a]pyridines, related to this compound, have shown high cytotoxicity against breast cancer cells, suggesting their potential as chemotherapeutic agents (Almeida et al., 2018).

Luminescent Materials

  • Tetradentate polyazines based on imidazo[1,5-a]pyridine, synthesized through a facile procedure involving methanamine, have shown tuneable luminescence, indicating their potential use in technological applications like light-emitting materials (Volpi et al., 2017).

Anti-inflammatory Applications

  • Imidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from similar compounds, have been evaluated for anti-inflammatory activities, suggesting their potential use in treating inflammation-related disorders (Abignente et al., 1982).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-2-3-12-6-8(5-10)11-9(12)4-7/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJZOMBNZMSCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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